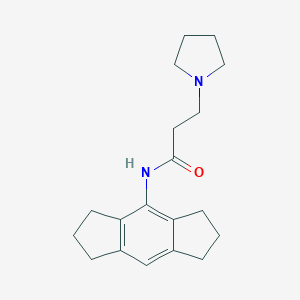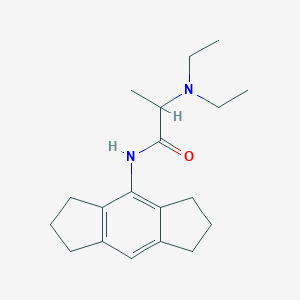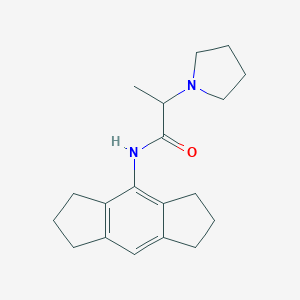![molecular formula C21H25ClN2S B374764 N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B374764.png)
N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzothiepin ring system, a pyrrolidine moiety, and a chloro substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiepin Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Pyrrolidine Moiety: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced.
Chlorination: The chloro substituent is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the benzothiepin ring or the pyrrolidine moiety.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro substituent.
科学的研究の応用
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and signal transduction.
Industry: It can be used in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridin-2-amine
- 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine
Uniqueness
Compared to similar compounds, 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzobbenzothiepin-6-amine is unique due to its benzothiepin ring system, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C21H25ClN2S |
|---|---|
分子量 |
373g/mol |
IUPAC名 |
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-5,6-dihydrobenzo[b][1]benzothiepin-6-amine |
InChI |
InChI=1S/C21H25ClN2S/c1-2-24-11-5-6-17(24)14-23-19-13-15-12-16(22)9-10-20(15)25-21-8-4-3-7-18(19)21/h3-4,7-10,12,17,19,23H,2,5-6,11,13-14H2,1H3 |
InChIキー |
YFPIRWFEOJUQFS-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
正規SMILES |
CCN1CCCC1CNC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B374682.png)
![1-(8-Ethoxy-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374683.png)
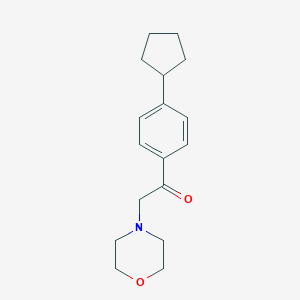
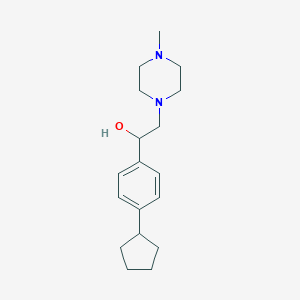

![1-(4-Cyclopentylphenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]ethanol](/img/structure/B374689.png)
![1-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374692.png)
![2-[4-(3-Fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B374694.png)
![2-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl ether](/img/structure/B374697.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(4-morpholinyl)acetamide](/img/structure/B374699.png)
![1-(4-Fluorobenzyl)-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374700.png)
